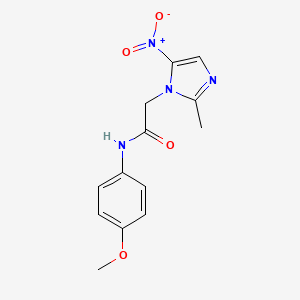![molecular formula C12H9F6NO B4165661 N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4165661.png)
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide, commonly known as BTCP, is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol-sensitive ion channel that is expressed in various tissues, including sensory neurons, prostate, and bladder. BTCP has been shown to have potential therapeutic applications in various diseases, including chronic pain, prostate cancer, and overactive bladder.
Mechanism of Action
BTCP exerts its pharmacological effects through the inhibition of N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide, which is involved in various physiological processes such as cold sensation, pain, and cancer cell growth. N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide is a non-selective cation channel that is activated by cold temperatures and menthol. BTCP binds to the pore region of N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide, thereby blocking the influx of calcium ions and reducing the channel activity.
Biochemical and Physiological Effects
BTCP has been shown to have various biochemical and physiological effects in animal models. In chronic pain, BTCP has been shown to reduce cold hypersensitivity and mechanical allodynia. In prostate cancer, BTCP has been shown to inhibit cancer cell proliferation and induce apoptosis. In overactive bladder, BTCP has been shown to reduce bladder contractions and increase bladder capacity.
Advantages and Limitations for Lab Experiments
BTCP has several advantages for lab experiments, including its high potency and selectivity for N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide, which allows for precise modulation of the channel activity. However, the synthesis of BTCP is a complex process that requires expertise in organic chemistry. Additionally, the use of BTCP in animal models may not accurately reflect its pharmacological effects in humans.
Future Directions
There are several future directions for the research and development of BTCP. One potential application is in the treatment of chronic pain, where BTCP could be used as a novel analgesic agent. Another potential application is in the treatment of prostate cancer, where BTCP could be used as a targeted therapy to inhibit cancer cell growth. Additionally, the use of BTCP in overactive bladder could lead to the development of new treatments for this condition. Further research is needed to fully understand the pharmacological effects of BTCP and its potential therapeutic applications.
Scientific Research Applications
BTCP has been extensively studied for its potential therapeutic applications in various diseases. In chronic pain, BTCP has been shown to inhibit N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide-mediated cold hypersensitivity in animal models. In prostate cancer, BTCP has been shown to inhibit the growth and proliferation of cancer cells through the inhibition of N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide. In overactive bladder, BTCP has been shown to reduce bladder contractions and increase bladder capacity in animal models.
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)7-3-8(12(16,17)18)5-9(4-7)19-10(20)6-1-2-6/h3-6H,1-2H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOUCDOWWYHMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methoxyethyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4165585.png)
![4,8-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B4165586.png)
![4-({[3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4165589.png)

amine hydrochloride](/img/structure/B4165627.png)
![2-{[(4-fluoro-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4165628.png)

![8,8-dimethyl-3-(2-phenylethyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4165640.png)
![N-[4-(allyloxy)phenyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4165660.png)
![N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4165668.png)
![N-[4-(1-benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B4165671.png)
![ethyl 4-{N-[(dimethylamino)sulfonyl]-N-phenylglycyl}-1-piperazinecarboxylate](/img/structure/B4165685.png)

![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4165694.png)